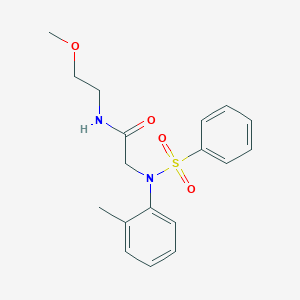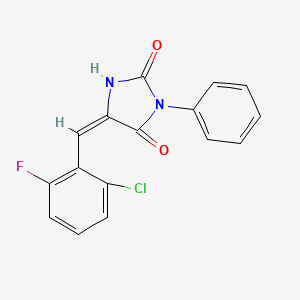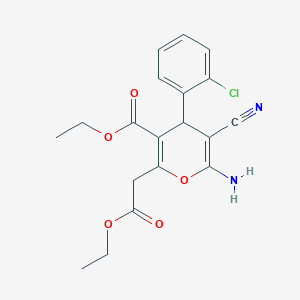
N~1~-(2-methoxyethyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(2-methoxyethyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 by the pharmaceutical company Eli Lilly and has since been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
MPEP selectively binds to and blocks the N~1~-(2-methoxyethyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide receptor, which is a subtype of the metabotropic glutamate receptor family. This receptor is involved in the regulation of glutamate neurotransmission, which is important for learning and memory. By blocking N~1~-(2-methoxyethyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, MPEP reduces the excitability of neurons and modulates the release of other neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects:
MPEP has been shown to have a number of biochemical and physiological effects, including reducing excitotoxicity, increasing neurotrophic factor expression, and modulating synaptic plasticity. It has also been shown to reduce inflammation and oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of MPEP is its high selectivity for the N~1~-(2-methoxyethyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide receptor, which allows for more specific targeting of this receptor compared to other drugs that may have off-target effects. However, one limitation is that MPEP has a relatively short half-life, which may limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on MPEP and its therapeutic applications. One area of interest is its potential use in the treatment of addiction, particularly to drugs of abuse such as cocaine and methamphetamine. Another area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, there is ongoing research on the development of new and more effective N~1~-(2-methoxyethyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide antagonists based on the structure of MPEP.
Synthesemethoden
The synthesis of MPEP involves a multi-step process starting from 2-methylbenzaldehyde. The first step is the condensation of 2-methylbenzaldehyde with ethyl glyoxylate to form a chalcone intermediate. This intermediate is then converted to the corresponding enone by reaction with acetic anhydride and pyridine. The enone is then reduced with sodium borohydride to form the desired product, MPEP.
Wissenschaftliche Forschungsanwendungen
MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, Alzheimer's disease, anxiety, depression, and addiction. It has been shown to have neuroprotective effects and to improve cognitive function in animal models of these disorders.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methylanilino]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-15-8-6-7-11-17(15)20(14-18(21)19-12-13-24-2)25(22,23)16-9-4-3-5-10-16/h3-11H,12-14H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJXTEDMAQCSGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)NCCOC)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-2-methylanilino]-N-(2-methoxyethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[5-(3-thienyl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone](/img/structure/B5184053.png)
![N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline](/img/structure/B5184061.png)
![[(2S)-1-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-pyrrolidinyl]methanol](/img/structure/B5184065.png)
![4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B5184069.png)
![ethyl 2-[(N,N-diethylglycyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5184077.png)
![1-(3,5-dimethylphenyl)-5-[(3-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5184082.png)
![2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5184096.png)


![N-(2-methoxyphenyl)-N'-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5184109.png)
![N,2-dimethyl-5-[6-(1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5184115.png)

![2-(4-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)-1,3-benzoxazole](/img/structure/B5184152.png)
![5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5184156.png)